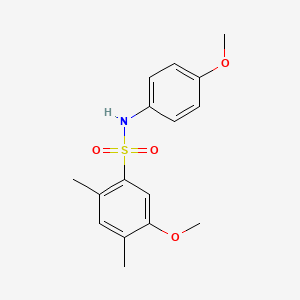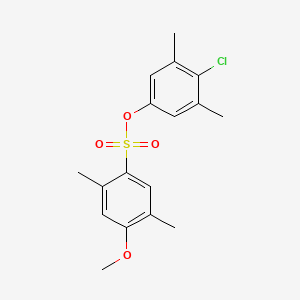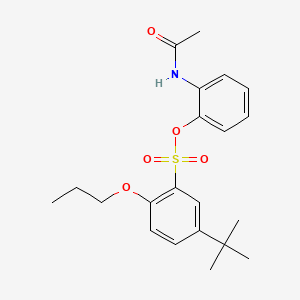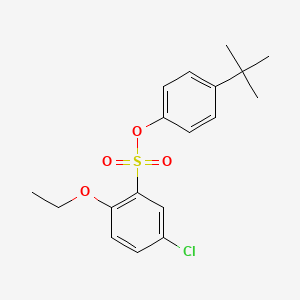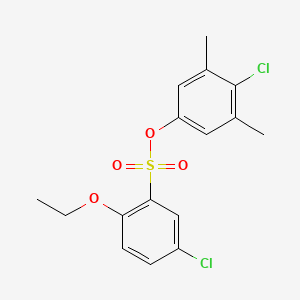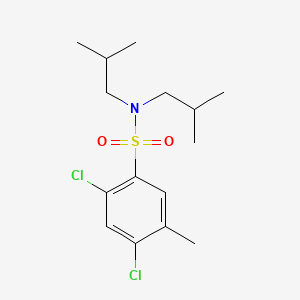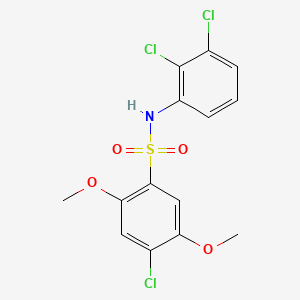
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mechanism of Action
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide acts as a non-competitive antagonist of the NMDA receptor, binding to a site within the channel pore and blocking the passage of ions through the channel. This leads to the inhibition of excitatory neurotransmission and the prevention of neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the induction of apoptosis, and the modulation of dopamine and serotonin neurotransmission. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide in lab experiments is its potency and selectivity for the NMDA receptor. It has also been shown to have a long half-life, allowing for sustained inhibition of NMDA receptor activity. However, one of the limitations of using this compound is its potential for inducing neurotoxicity at high doses.
Future Directions
There are several future directions for research involving 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide, including the development of more selective NMDA receptor antagonists, the investigation of its potential therapeutic effects in various neurological and psychiatric disorders, and the exploration of its role in synaptic plasticity and learning and memory. Additionally, there is a need for further research on the potential neurotoxic effects of this compound and its optimal dosing and administration protocols in animal models.
Synthesis Methods
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide can be synthesized through a multistep process involving the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction with 2,3-dichlorophenylamine and 4-chlorobenzenesulfonyl chloride. The final product is obtained through recrystallization from ethyl acetate.
Scientific Research Applications
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes, including neurodegenerative diseases, epilepsy, stroke, and addiction. It has been shown to block the effects of glutamate on NMDA receptors, leading to the inhibition of excitatory neurotransmission and the prevention of neuronal damage.
Properties
IUPAC Name |
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO4S/c1-21-11-7-13(12(22-2)6-9(11)16)23(19,20)18-10-5-3-4-8(15)14(10)17/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCOMJARJOWUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


